N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide
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Overview
Description
N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide, also known as MK-0777, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of selective serotonin receptor agonists and has shown promising results in various studies.
Mechanism of Action
N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. Activation of the 5-HT1A receptor by this compound leads to an increase in serotonin levels in the brain, which is associated with improved mood and reduced anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound has anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats. Additionally, it has been found to increase the firing rate of serotonin neurons in the dorsal raphe nucleus, which is associated with improved mood and reduced anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of selective activation of this receptor on various physiological and behavioral outcomes. One limitation is that the effects of this compound may differ between animal models and humans, which may limit its translational potential.
Future Directions
There are several future directions for the study of N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide. One direction is to further investigate its potential as an antidepressant and anxiolytic agent in humans. Another direction is to study its potential as a treatment for drug addiction in humans. Additionally, the effects of this compound on other neurotransmitter systems, such as the dopamine and norepinephrine systems, could be investigated to further understand its mechanism of action. Finally, the development of more selective and potent compounds targeting the 5-HT1A receptor could lead to the development of more effective treatments for mood and anxiety disorders.
Synthesis Methods
The synthesis of N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide involves the reaction of 1-(1H-indol-2-ylmethyl)-4-piperidinone with cyclopropylamine. The resulting product is then reacted with 3-bromopropionyl chloride to form this compound. The final product is purified using column chromatography.
Scientific Research Applications
N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide has been used in various scientific research studies, including studies on depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been used in studies on drug addiction, where it has been shown to reduce drug-seeking behavior in rats.
properties
IUPAC Name |
N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c24-20(22-17-6-7-17)8-5-15-9-11-23(12-10-15)14-18-13-16-3-1-2-4-19(16)21-18/h1-4,13,15,17,21H,5-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCQKIYQHUTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2CCN(CC2)CC3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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